methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate

Asymmetric synthesis Chiral pool synthesis Stereoselective reactions

Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate (CAS 1384745-48-5) is a chiral, non-racemic azetidine-2-carboxylate derivative with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. It is supplied by multiple vendors as a research-grade building block, typically at ≥95% purity or higher (e.g., 98+%), for use in medicinal chemistry, fragment-based drug discovery (FBDD), and asymmetric synthesis applications.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1384745-48-5
Cat. No. B1474401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate
CAS1384745-48-5
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(CCN1CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t13-/m0/s1
InChIKeyQGWMCHHETIEPNT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-1-Benzyl-2-Methylazetidine-2-Carboxylate (CAS 1384745-48-5): Procurement-Grade Chiral Azetidine Building Block


Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate (CAS 1384745-48-5) is a chiral, non-racemic azetidine-2-carboxylate derivative with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It is supplied by multiple vendors as a research-grade building block, typically at ≥95% purity or higher (e.g., 98+%), for use in medicinal chemistry, fragment-based drug discovery (FBDD), and asymmetric synthesis applications . The compound features a stereodefined (2S)-configuration at the C2-position, a methyl ester, an N-benzyl group, and a quaternary C2-methyl substituent within the constrained four-membered azetidine ring, conferring both chiral integrity and enhanced conformational rigidity .

Why Generic Azetidine-2-Carboxylate Analogs Cannot Replace Methyl (2S)-1-Benzyl-2-Methylazetidine-2-Carboxylate in Chiral Synthesis


Generic substitution fails for this compound because its value proposition is defined by its specific and inseparable stereochemical and substitution architecture. Alternative azetidine-2-carboxylate esters may exist as racemic mixtures (e.g., CAS 1179839-12-3 representing unspecified stereochemistry), as the (2R)-enantiomer, or as des-methyl analogs lacking the C2-quaternary center . The (2S)-configuration is not interchangeable; substituting the (2R)-enantiomer would yield the antipodal stereochemical outcome in downstream products. Furthermore, analogs lacking the N-benzyl group require additional synthetic steps for installation and deprotection, altering reaction sequences and potentially reducing overall yields. The C2-methyl group is critical for introducing conformational constraint (via the Thorpe–Ingold effect) and for creating a quaternary stereocenter that resists racemization, a feature absent in simpler 2-unsubstituted azetidine-2-carboxylates [1]. Therefore, direct replacement with a structurally related but stereochemically undefined or differently substituted analog introduces unacceptable risk of stereochemical error, synthetic inefficiency, and altered physicochemical properties in the target molecule.

Quantifiable Differentiation Evidence for Methyl (2S)-1-Benzyl-2-Methylazetidine-2-Carboxylate (CAS 1384745-48-5)


Chiral Integrity: Defined (2S)-Configuration Versus Unspecified Stereoisomer and Racemic Alternatives

This specific CAS registry number (1384745-48-5) unambiguously denotes the single (2S)-enantiomer, as indicated by its IUPAC name 'methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate' and its SMILES notation 'C[C@]1(C(OC)=O)N(Cc2ccccc2)CC1', which explicitly defines the stereochemistry . In contrast, the regioisomeric descriptor 'methyl 1-benzyl-2-methylazetidine-2-carboxylate' is associated with CAS 1179839-12-3, which does not specify stereochemistry and is understood to represent the racemic mixture or a mixture of stereoisomers . The target compound also distinguishes itself from CAS 681456-87-1, a related registry entry that is similarly devoid of stereochemical assignment . Procurement of CAS 1384745-48-5 therefore guarantees the specific (2S)-enantiomer required for stereocontrolled synthetic sequences.

Asymmetric synthesis Chiral pool synthesis Stereoselective reactions

Enhanced Conformational Constraint Relative to Non-Quaternary Proline and Azetidine-2-Carboxylate Analogs

The presence of the C2-methyl substituent creates a quaternary stereocenter, which introduces additional conformational restriction compared to simple 2-unsubstituted azetidine-2-carboxylates or proline. While direct quantitative conformational data for this exact compound is not available in public literature, peer-reviewed studies on structurally analogous 2-alkyl-azetidine-2-carboxylates demonstrate that α-alkylation significantly enhances reverse turn-inducing ability in model peptides [1]. The Thorpe–Ingold effect imposed by the C2-methyl group restricts backbone flexibility, which can be leveraged in peptidomimetic design to pre-organize the molecule into a bioactive conformation . The quaternary center also provides enhanced resistance to epimerization during subsequent synthetic transformations relative to tertiary stereocenters found in simpler proline analogs.

Peptidomimetics Conformational analysis Reverse turn induction

Curated Fragment Library Inclusion vs. Generic Azetidine Building Block Status

This compound is specifically cataloged and supplied as a fragment molecule (designated FL0012) intended for FBDD applications, distinguishing it from generic azetidine building blocks that are sold without such a defined research purpose . As a fragment, it is positioned for use in molecular linking, expansion, and modification campaigns where validated fragment starting points are essential for hit identification and lead optimization . This curated designation implies a level of vendor quality control and application-specific documentation that may not be available for other azetidine-2-carboxylate esters sold purely as synthetic intermediates.

Fragment-based drug discovery FBDD Scaffold-based design

Patent-Cited Intermediate Status for Metabolic Disorder Therapeutics

This compound (or its close structural analogs) has been cited in patent literature as an intermediate or structural motif within azetidine derivatives developed for treating metabolic disorders such as diabetes and obesity . Specifically, patent documents describe azetidine compounds with inhibitory activity against acetyl-CoA carboxylase 2 (ACC2), a validated target for cardiovascular and metabolic diseases [1]. While the exact IC₅₀ or pharmacokinetic data for CAS 1384745-48-5 itself is not publicly disclosed in these patents, its citation establishes a documented pathway of research interest and demonstrates that this scaffold has been recognized as relevant to a defined therapeutic area with measurable target engagement data for the broader chemical series.

Metabolic disorders Diabetes Obesity ACC2 inhibition

Optimal Procurement and Application Scenarios for Methyl (2S)-1-Benzyl-2-Methylazetidine-2-Carboxylate (CAS 1384745-48-5)


Asymmetric Synthesis of Stereodefined Quaternary Azetidine Intermediates

This compound is optimally procured for use as a chiral building block in the asymmetric synthesis of more complex molecules requiring a defined (2S)-stereocenter. The unambiguous stereochemical assignment at the registry level (CAS 1384745-48-5 vs. unspecified CAS 1179839-12-3) ensures that the correct enantiomer is introduced into the synthetic sequence from the outset, eliminating the risk of stereochemical scrambling that would occur with racemic starting materials . The methyl ester functionality can be hydrolyzed to the free carboxylic acid for peptide coupling, while the N-benzyl group can serve as a protective handle or be cleaved via hydrogenolysis to reveal the secondary amine for further functionalization.

Fragment-Based Drug Discovery (FBDD) Library Screening and Hit Expansion

As a cataloged fragment molecule (FL0012), this compound is suitable for inclusion in fragment screening libraries and for subsequent hit-to-lead expansion campaigns . The combination of a constrained four-membered ring, a quaternary stereocenter, and modifiable N- and C-termini provides a versatile scaffold for exploring chemical space around initial fragment hits. The documented patent relevance to ACC2 inhibition further supports its utility in FBDD programs targeting metabolic diseases .

Synthesis of Conformationally Constrained Peptidomimetics and Turn Mimics

This compound serves as a precursor for the synthesis of 2-alkyl-azetidine-2-carboxylic acid (Aze) residues, which are incorporated into peptidomimetics to induce reverse turns . The C2-quaternary center imposes conformational restriction that is distinct from proline or unsubstituted azetidine-2-carboxylates, offering medicinal chemists a differentiated tool for pre-organizing peptide backbones into bioactive conformations. The (2S)-stereochemistry can be exploited to orient side chains in a predictable spatial arrangement within the target peptidomimetic.

Synthetic Methodology Development for Quaternary Azetidine Chemistry

This compound can be employed as a model substrate in the development of new synthetic methodologies targeting quaternary azetidine scaffolds. The presence of both the N-benzyl protecting group and the C2-methyl ester enables systematic investigation of N-functionalization (e.g., N-alkylation, N-arylation), C2-ester transformations (e.g., amidation, reduction, cross-coupling), and ring-opening reactions. The defined stereochemistry allows researchers to probe stereochemical outcomes and develop enantioselective transformations on a structurally characterized starting material.

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